Introduction: The Strategic Importance of Methyl 4-Iodo-3-methylbenzoate in Modern Synthesis
Introduction: The Strategic Importance of Methyl 4-Iodo-3-methylbenzoate in Modern Synthesis
An In-Depth Technical Guide to Methyl 4-Iodo-3-methylbenzoate
Methyl 4-Iodo-3-methylbenzoate (CAS 5471-81-8) is a polysubstituted aromatic compound that has emerged as a pivotal building block for researchers in medicinal chemistry and materials science.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of functional handles: a methyl ester amenable to hydrolysis and amidation, and a strategically placed iodo group that serves as a highly efficient linchpin for carbon-carbon bond formation.[2] The C-I bond is the weakest among the aryl halides, rendering it exceptionally reactive for oxidative addition to palladium(0) catalysts, a critical step in many cross-coupling reactions.[3] This high reactivity allows for milder reaction conditions compared to analogous bromo- or chloro-derivatives, making it an indispensable tool for the synthesis of complex molecular architectures. This guide provides an in-depth examination of its properties, synthesis, and core applications, with a focus on the mechanistic rationale behind its utility.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory. Methyl 4-Iodo-3-methylbenzoate is typically a white to light yellow or brown crystalline solid at room temperature.[2]
| Property | Value | Source(s) |
| CAS Number | 5471-81-8 | [1] |
| Molecular Formula | C₉H₉IO₂ | [1] |
| Molecular Weight | 276.07 g/mol | [1] |
| IUPAC Name | methyl 4-iodo-3-methylbenzoate | [1] |
| Melting Point | 59-62 °C | [2] |
| Boiling Point | ~299 °C at 760 mmHg | [2] |
| Density | ~1.7 g/cm³ | [2] |
| Appearance | White to light yellow crystalline solid | [2] |
| Solubility | Sparingly soluble in water, soluble in common organic solvents. |
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¹H NMR: One would expect a singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm and a singlet for the aromatic methyl group (-CH₃) around 2.4-2.5 ppm. The three aromatic protons would appear as complex multiplets or distinct signals in the 7.0-8.0 ppm region.
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¹³C NMR: Key signals would include the ester carbonyl carbon (~166 ppm), the carbons attached to iodine and the methyl group, and the other aromatic carbons, with chemical shifts influenced by the electronic effects of the substituents.
Strategic Synthesis of Methyl 4-Iodo-3-methylbenzoate
The synthesis of Methyl 4-Iodo-3-methylbenzoate can be approached via two primary retrosynthetic pathways: (A) Fischer esterification of the corresponding carboxylic acid, or (B) direct electrophilic iodination of the methyl m-toluate precursor. The choice of pathway often depends on the availability and cost of the starting materials.
Protocol 1: Synthesis via Electrophilic Aromatic Iodination
This method is often preferred due to the commercial availability of methyl 3-methylbenzoate. The key challenge is achieving regioselectivity. The methyl and methyl ester groups are both ortho-, para-directing; however, the ester group is deactivating while the methyl group is activating. The position para to the activating methyl group (C4) is the most sterically accessible and electronically favorable site for electrophilic substitution. Using N-Iodosuccinimide (NIS) activated by a strong acid like trifluoroacetic acid (TFA) provides a potent electrophilic iodine source ("I⁺").[5][6]
Mechanism Rationale: Trifluoroacetic acid protonates the succinimide nitrogen of NIS, significantly increasing the electrophilicity of the iodine atom. This activated complex is then attacked by the electron-rich aromatic ring at the C4 position, proceeding through a standard electrophilic aromatic substitution mechanism to yield the desired product.[6][7]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 3-methylbenzoate (1.0 equiv.). Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 equiv.) to the solution.
-
Initiation: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, 0.2 to 1.0 equiv.) dropwise. The catalytic amount of acid is often sufficient for activated substrates.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure Methyl 4-Iodo-3-methylbenzoate.
Core Reactivity: A Hub for Palladium-Catalyzed Cross-Coupling
The synthetic value of Methyl 4-Iodo-3-methylbenzoate is most profoundly realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond enables efficient C-C bond formation, providing access to a vast array of more complex molecules.[3]
The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is one of the most powerful methods for creating C(sp²)-C(sp²) bonds, forming the core of many pharmaceutical agents and organic materials.[8][9]
Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of Methyl 4-Iodo-3-methylbenzoate, forming a Pd(II) complex. This is typically the rate-determining step.[8]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base (like K₂CO₃ or Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the iodide.[9]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[10]
Protocol 2: Typical Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 4-Iodo-3-methylbenzoate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[12]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water (4:1:1) or Dioxane/Water.[12]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating arylalkynes and conjugated enynes that are valuable in materials science and as precursors for pharmaceutical synthesis.[13]
Mechanism Rationale: The reaction features a dual catalytic cycle involving both palladium and copper(I).[14][15]
-
Palladium Cycle: Similar to the Suzuki coupling, this begins with the oxidative addition of Methyl 4-Iodo-3-methylbenzoate to the Pd(0) catalyst.[3]
-
Copper Cycle: Concurrently, the copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of an amine base (like triethylamine) to form a highly reactive copper(I) acetylide intermediate.[14]
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.[16]
-
Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center to form the product, regenerating the Pd(0) catalyst.[15]
Protocol 3: Typical Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add Methyl 4-Iodo-3-methylbenzoate (1.0 equiv.), a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%), and Copper(I) iodide (CuI, 1-2 mol%).[16]
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or DMF, followed by an amine base like triethylamine (Et₃N, 2.0-3.0 equiv.).[16][17]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC. Aryl iodides are typically reactive enough to proceed at or near room temperature.[3]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Applications in Drug Discovery and Materials Science
The true value of an intermediate is defined by the final products it enables. While Methyl 4-Iodo-3-methylbenzoate itself has no direct therapeutic activity, the structural motifs it helps construct are of significant interest. Its isomer, Methyl 3-Iodo-4-methylbenzoate, is a known intermediate in the synthesis of Ponatinib, a tyrosine kinase inhibitor used in cancer therapy. This highlights the importance of this class of compounds in accessing complex pharmaceutical targets. The biaryl and aryl-alkyne structures produced from coupling reactions are prevalent in:
-
Medicinal Chemistry: As core scaffolds for enzyme inhibitors, receptor antagonists, and other bioactive molecules.
-
Materials Science: In the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and fluorescent molecular probes.
Safety and Handling
As a professional scientist, adherence to safety protocols is paramount. Methyl 4-Iodo-3-methylbenzoate should be handled with appropriate care.
-
Hazards: It is classified as causing skin and serious eye irritation. It may also be toxic if swallowed or in contact with skin.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[2]
Conclusion
Methyl 4-Iodo-3-methylbenzoate is more than just a chemical on a shelf; it is a versatile and powerful tool for molecular construction. Its value lies in the strategic placement of an iodo group on a functionalized benzene ring, providing a reliable and highly reactive handle for palladium-catalyzed cross-coupling reactions. By understanding the principles of its synthesis and the mechanisms of its core reactions, researchers can effectively leverage this intermediate to build the complex molecules that drive innovation in drug discovery and materials science.
References
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